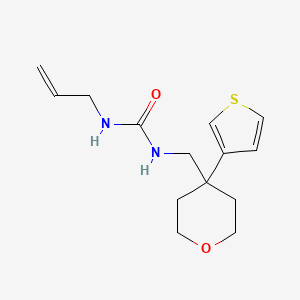![molecular formula C13H13BrN4O B2904974 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole CAS No. 2320582-26-9](/img/structure/B2904974.png)
1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole: is a synthetic organic compound that features a bromophenyl group, a triazolylmethyl group, and an azetidinylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Triazole Group: The triazole group can be introduced via a click chemistry reaction, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and click chemistry steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group of the methanone.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include oxidized derivatives of the azetidinone ring.
Reduction: Reduced forms of the triazole ring or methanone group.
Substitution: Substituted derivatives of the bromophenyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Binding: Studies on its binding affinity to various proteins.
Medicine
Drug Development: Exploration of its potential as a pharmaceutical agent, particularly in anti-cancer and anti-microbial therapies.
Industry
Material Science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the azetidinone ring can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Chlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
- (3-Fluorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
- (3-Iodophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Uniqueness
- Bromine Atom : The presence of the bromine atom in 1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
- Biological Activity : The brominated compound may exhibit different biological activities due to the unique electronic and steric effects of the bromine atom.
Properties
IUPAC Name |
(3-bromophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O/c14-12-3-1-2-11(6-12)13(19)17-7-10(8-17)9-18-5-4-15-16-18/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWIBNMOOMGDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Br)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-fluorophenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2904892.png)

![N-[4-chloro-6-(isopropylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2904895.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2904897.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2904899.png)

![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2904902.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-methylbenzoate](/img/structure/B2904905.png)

![5-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2904909.png)




